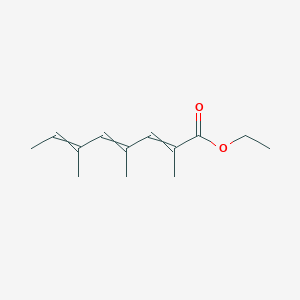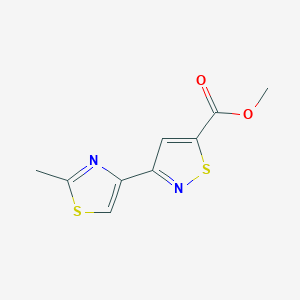![molecular formula C10H6N2S2 B14341493 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine CAS No. 93597-00-3](/img/structure/B14341493.png)
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine is a heterocyclic compound that features a unique structure combining thiophene and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazole boronic acid . Another approach involves the condensation of thiophene derivatives with pyridazine precursors under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-2-yl)thieno[2,3-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thieno[3,4-b]pyridine: Shares the thiophene ring but differs in the fused ring system.
Pyridazine and Pyridazinone Derivatives: These compounds also contain the pyridazine ring and exhibit a wide range of biological activities .
Uniqueness: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine stands out due to its unique combination of thiophene and pyridazine rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
93597-00-3 |
|---|---|
Molekularformel |
C10H6N2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
4-thiophen-2-ylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C10H6N2S2/c1-2-8(13-4-1)10-7-3-5-14-9(7)6-11-12-10/h1-6H |
InChI-Schlüssel |
AHVMVZDROHSVOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C3C=CSC3=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
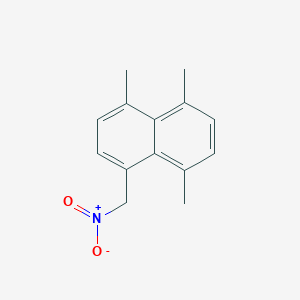

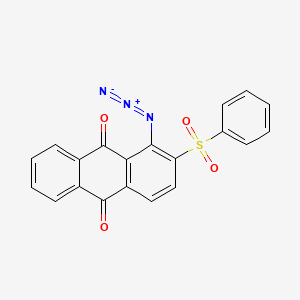

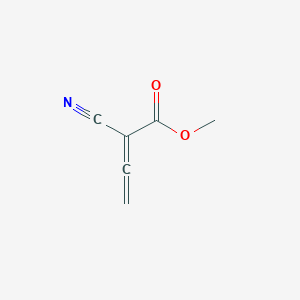
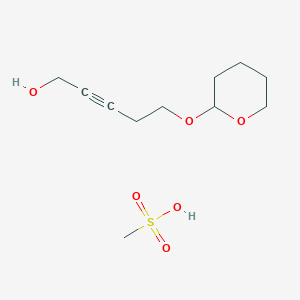

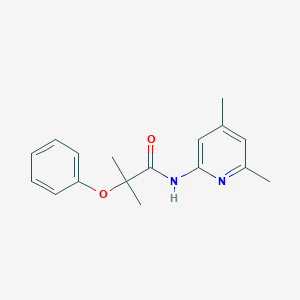
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)

